molecular formula C13H21N B13318539 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline

3,5-dimethyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13318539
M. Wt: 191.31 g/mol
InChI Key: MWJYDBOTRCNINU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring and a 3-methylbutan-2-yl group attached to the nitrogen atom. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 3,5-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified by distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylaniline: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.

    N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: Contains a methylthio group, providing different chemical properties.

    3,4-Dimethyl-N-(pentan-3-yl)aniline: Has a different alkyl group attached to the nitrogen atom

Uniqueness

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates with hindered amine motifs .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3,5-dimethyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h6-9,12,14H,1-5H3

InChI Key

MWJYDBOTRCNINU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)C(C)C)C

Origin of Product

United States

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